REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[C:4]([N+:8]([O-])=O)[CH:5]=[CH:6][CH:7]=1.O.O.[Sn](Cl)(Cl)(Cl)Cl.Cl.[OH-].[Na+]>>[Cl:1][C:2]1[C:3]([O:11][CH2:12][C:13]([F:14])([F:16])[F:15])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8] |f:1.2.3,5.6|
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Name
|
3-Chloro-2-(2,2,2-trifluoroethoxy)nitrobenzene
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)[N+](=O)[O-])OCC(F)(F)F
|
Name
|
tin chloride dihydrate
|
Quantity
|
126.5 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
231 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring an additional 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated rapidly until it
|
Type
|
EXTRACTION
|
Details
|
The alkaline solution was extracted with Et2O (2×500 mL)
|
Type
|
WASH
|
Details
|
the combined Et2O layers were washed with brine (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(N)C=CC1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |